N-(2-phenylbenzotriazol-5-yl)butanamide
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Overview
Description
N-(2-phenylbenzotriazol-5-yl)butanamide: is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their stability and diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring attached to a butanamide group, with a phenyl substituent at the 2-position of the benzotriazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylbenzotriazol-5-yl)butanamide typically involves the following steps:
Formation of Benzotriazole Derivative: The starting material, 2-phenylbenzotriazole, is synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.
Acylation Reaction: The benzotriazole derivative is then acylated using butanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired this compound.
The reaction conditions generally involve maintaining the reaction mixture at a low temperature (0-5°C) to control the rate of reaction and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control of reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylbenzotriazol-5-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted benzotriazole compounds .
Scientific Research Applications
N-(2-phenylbenzotriazol-5-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-phenylbenzotriazol-5-yl)butanamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes or receptors, modulating their activity. The phenyl substituent enhances the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
- 3-methyl-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)butanamide
Uniqueness
N-(2-phenylbenzotriazol-5-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the phenyl group at the 2-position of the benzotriazole ring enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-(2-phenylbenzotriazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-2-6-16(21)17-12-9-10-14-15(11-12)19-20(18-14)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZNRUOKBRULRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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